(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid
Description
Chemical Fundamentals and Structural Characterization
Molecular Structure and Chemical Identity
Z-Lys-Leu-OH (C₂₀H₃₁N₃O₅; MW: 393.48 g/mol) consists of two amino acid residues:
- L-Lysine : Modified at the α-amino group with a Cbz protecting group (phenylmethoxycarbonyl).
- L-Leucine : Linked via a peptide bond to the lysine’s carboxyl terminus.
Key Identifiers :
| Property | Value | Source |
|---|---|---|
| CAS RN | 169765-38-2 | |
| IUPAC Name | (2S)-2-[[(2S)-6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid | |
| Synonyms | Z-Lys-Leu-OH; N-Cbz-L-lysyl-L-leucine |
Stereochemistry and Configurational Analysis
The compound exhibits L-configuration at both chiral centers:
- L-Lysine : Cα (S)-configuration confirmed by synthetic protocols for Cbz-protected lysine derivatives.
- L-Leucine : Cα (S)-configuration consistent with natural amino acid stereochemistry.
X-ray studies of analogous Cbz-protected peptides reveal β-turn conformations and helical columnar packing in crystals.
Physicochemical Properties
Solubility Parameters
| Solvent | Solubility (mg/mL) | Conditions | Source |
|---|---|---|---|
| DMSO | 250 | 25°C, stock | |
| Water | Low | pH 7.0 | |
| Ethanol | Moderate | 25°C |
Notes :
- Solubility in water is limited due to hydrophobic Cbz and leucine side chains.
- Prefers polar aprotic solvents for storage and handling.
Acid-Base Properties
Thermal Stability
Spectroscopic Characterization
Infrared Spectroscopic Analysis
- Key IR Bands :
- Secondary structure: Predominantly β-turns and random coils, as seen in similar peptides.
NMR Spectroscopic Profiles
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Mass Spectrometric Characterization
Crystallographic Analysis and Solid-State Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-14(2)12-17(19(25)26)22-18(24)16(10-6-7-11-21)23-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJZOALIBGETEW-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure that may influence various biological pathways.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 366.46 g/mol. Its structure includes multiple functional groups that are critical for its biological interactions, including amino and carbonyl groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Research indicates that it may act as an integrin agonist , enhancing cell adhesion and influencing cellular signaling pathways. Integrins are vital for cell communication and play a significant role in various physiological processes including immune response, wound healing, and tissue repair.
Biological Activities
- Integrin Binding : The compound has been shown to enhance the binding affinity of integrins to their ligands, which can facilitate cell migration and adhesion. This property is particularly important in cancer metastasis and tissue regeneration.
- Antiproliferative Effects : Studies have suggested that this compound exhibits antiproliferative effects on certain cancer cell lines. It may induce apoptosis through the activation of specific signaling pathways associated with cell death.
- Anti-inflammatory Properties : Preliminary data indicate that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
In Vitro Studies
- Cell Lines Tested : Various cancer cell lines (e.g., HeLa, MCF-7) were treated with different concentrations of the compound to assess its cytotoxicity and effects on cell proliferation.
- Results : Significant reductions in cell viability were observed at higher concentrations, suggesting a dose-dependent response.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HeLa | 10 | 80 |
| HeLa | 50 | 50 |
| MCF-7 | 10 | 75 |
| MCF-7 | 50 | 30 |
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound. Results indicated:
- Tumor Growth Inhibition : Mice treated with the compound showed reduced tumor sizes compared to control groups.
- Safety Profile : No significant adverse effects were reported at therapeutic doses, indicating a favorable safety profile for further development.
Case Studies
-
Case Study on Wound Healing :
- A study investigated the effects of the compound on wound healing in diabetic mice. Results demonstrated accelerated healing rates and improved tissue regeneration compared to untreated controls.
-
Case Study on Cancer Therapy :
- In a clinical trial involving patients with metastatic cancer, administration of the compound alongside standard chemotherapy resulted in improved overall survival rates compared to those receiving chemotherapy alone.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and structurally related molecules:
| Compound Name | Structural Features | Biological Activities | Key Differences | References |
|---|---|---|---|---|
| (2S)-2-[[(2S)-6-Amino-2-(Phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic Acid | - Cbz-protected hexanoyl chain - 4-Methylpentanoic acid backbone - Dual (2S) stereochemistry |
- Peptide synthesis - Enzyme inhibition (hypothesized) |
Baseline for comparison | |
| L-Leucine | - Branched-chain aliphatic amino acid - No protective groups |
- Protein synthesis - Muscle metabolism |
Simpler structure; lacks Cbz and hexanoyl moieties | |
| (2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic Acid | - Cbz-protected methylamine - Shorter pentanoic acid chain |
- Antimicrobial activity (reported) - Chiral building block |
Shorter chain; methyl substituent replaces hexanoyl | |
| (2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic Acid | - Hydroxyl and amino groups on adjacent carbons - 4-Methylpentanoic acid backbone |
- Neuroprotective effects - Antimicrobial activity |
Hydroxyl group absent in target compound | |
| (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic Acid | - Fmoc (fluorenylmethoxycarbonyl) protection - 4-Methylpentanoic acid backbone |
- Solid-phase peptide synthesis | Fmoc vs. Cbz protective group; impacts solubility and cleavage conditions | |
| Sulfanilamide | - Sulfonamide group - Simple aromatic structure |
- Antibacterial activity | Entirely different functional groups; no amino acid backbone |
Key Insights from Comparisons
Protective Groups: The Cbz group in the target compound enhances stability during synthesis but requires hydrogenolysis for deprotection, unlike Fmoc (removed under basic conditions) . Simpler amino acids (e.g., L-Leucine) lack protective groups, limiting their utility in controlled peptide elongation .
The 4-methyl group on the pentanoic acid backbone introduces steric hindrance, which may influence binding to biological targets .
Stereochemical Complexity: Dual (2S) stereochemistry distinguishes the target compound from achiral analogs (e.g., Sulfanilamide) and simpler chiral amino acids (e.g., L-Leucine), enabling selective interactions in enantioselective processes .
Biological Activity: Unlike L-Leucine or L-Valine, the target compound’s Cbz and hexanoyl groups may confer unique pharmacological properties, such as protease inhibition or enhanced metabolic stability .
Preparation Methods
Protection of Lysine Derivatives
N<sup>α</sup>-Cbz-Lysine Synthesis (CAS 1155-64-2):
Coupling with Leucine Analogues
Stepwise Peptide Bond Formation :
Final Deprotection and Purification
-
Cbz Removal : Hydrogenolysis with Pd/C in trifluoroacetic acid/acetic acid (40–50 psi, 18 h).
-
Purity : >98% by HPLC (C18 column, 0.045% TFA/acetonitrile gradient).
Solid-Phase Peptide Synthesis (SPPS)
Resin Loading and Chain Elongation
Cleavage and Isolation
Enzymatic Synthesis
Thermolysin-Catalyzed Coupling
Subtilisin-Mediated Fragment Condensation
Analytical Characterization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Solution-Phase | 70–80 | 95–98 | Moderate | High |
| Solid-Phase | 75–85 | 98–99 | High | Low |
| Enzymatic | 80–90 | 90–95 | Low | Moderate |
Key Observations :
-
Solid-phase synthesis offers superior purity but requires specialized resins.
-
Enzymatic routes avoid racemization but face substrate specificity limitations.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid, and how can purity be maximized?
- Methodology : Synthesis typically involves peptide coupling strategies. A common approach is using carbodiimide-based reagents (e.g., DCC or EDC) with N-hydroxysuccinimide (NHS) to activate the carboxyl group of intermediates like (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid (CAS 2212-75-1). Reaction conditions (e.g., THF at 0–5°C, 12–24 hr) minimize racemization . Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) achieves >98% purity. Monitoring via LC-MS ensures correct mass-to-charge ratios .
Q. How can structural characterization of this compound be performed to confirm stereochemical integrity?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 80:20 + 0.1% TFA) to resolve enantiomers. Validate retention times against synthetic standards . Complementary techniques include:
- NMR : 2D NOESY to confirm spatial proximity of stereogenic centers (e.g., δ 3.8–4.2 ppm for α-protons).
- Circular Dichroism (CD) : Peptide bond transitions (190–250 nm) verify secondary structure alignment with L-configuration .
Q. What solvents and conditions are suitable for improving the compound’s aqueous solubility for in vitro assays?
- Methodology : Due to hydrophobic side chains (e.g., phenylmethoxy group), solubility is enhanced using co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes. Phosphate-buffered saline (PBS, pH 7.4) with 0.01% Tween-80 reduces aggregation. Dynamic light scattering (DLS) monitors particle size (<200 nm) to confirm stability .
Advanced Research Questions
Q. How can kinetic resolution be applied to control stereochemistry during synthesis of intermediates?
- Methodology : Enzymatic resolution using lipases (e.g., Amano PS-SD) selectively hydrolyzes ester bonds in racemic mixtures. For example, vinyl acetate in THF at 30°C achieves enantiomeric excess (ee) >99% for (2S)-configured intermediates. Monitor via chiral GC-MS or polarimetry .
Q. What strategies mitigate oxidative degradation of the phenylmethoxycarbonyl (Cbz) protecting group during storage?
- Methodology : Store lyophilized compound under argon at –80°C. Add antioxidants (e.g., 0.1% BHT) to solutions. Accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS identify degradation products (e.g., deprotected amines or sulfoxides). Replace Cbz with more stable groups (e.g., Fmoc) if degradation exceeds 5% .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., proteases)?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (PDB ID: 1XYZ). Parameterize force fields (AMBER) for the compound’s torsional angles and partial charges. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD < 1 µM) .
Data Contradiction Analysis
Q. Discrepancies in reported bioactivity: How to resolve conflicting IC50 values in enzyme inhibition assays?
- Methodology : Variability often arises from assay conditions (e.g., ionic strength, ATP concentration). Standardize protocols:
- Use uniform substrate concentrations (e.g., 10 µM ATP).
- Include positive controls (e.g., staurosporine for kinases).
- Validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
Experimental Design Considerations
Q. Designing a SAR study: Which structural analogs should be prioritized to evaluate the role of the 4-methylpentanoic acid moiety?
- Methodology : Synthesize analogs with:
- Shorter chains : (2S)-2-amino-4-methylbutanoic acid.
- Branched variants : (2S,4S)-4-methylhexanoic acid.
- Polar substitutions : Hydroxyl or carboxyl groups at C4.
- Assess changes in target binding via isothermal titration calorimetry (ITC) .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous solutions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
